1H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
1H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound with the molecular formula C6H5N3S and a molecular weight of 151.19 g/mol This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually carried out in ethanol or methanol at room temperature.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine and are conducted in solvents like dichloromethane.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
1H-imidazo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific kinases involved in inflammatory pathways, such as IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to reduced inflammation and potential therapeutic effects in related diseases.
Comparison with Similar Compounds
1H-imidazo[4,5-b]pyridine-2-thiol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
Uniqueness: this compound stands out due to its thiol group, which imparts unique reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPVTXHARSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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